molecular formula C13H16N2O B094832 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile CAS No. 119-97-1

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Cat. No. B094832
CAS RN: 119-97-1
M. Wt: 216.28 g/mol
InChI Key: VTXVKMVZEXXUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is a multifaceted molecule that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and behaviors of the compound . The papers cover the synthesis and structural analysis of various ethyl amino derivatives and their reactions, which are relevant to understanding the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the alkylation of precursor molecules followed by saponification and acidification to yield the final product, as seen in the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid . Another approach involves the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives to produce various substituted phenyl derivatives . Additionally, a water-mediated synthesis protocol has been developed for the efficient production of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which demonstrates the versatility of synthetic methods in aqueous environments .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods, revealing details such as crystal systems, space groups, and cell dimensions. For instance, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid is orthorhombic with specific cell parameters and a three-dimensional network formed through hydrogen bonding . These structural analyses are crucial for understanding the molecular geometry and potential interaction sites of similar compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions that these compounds can undergo. For example, the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives demonstrates the reactivity and potential for further functionalization of these molecules . The ability to undergo multiple reactions highlights the chemical versatility of these compounds, which is likely to be shared by 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, they do provide information on similar compounds. For instance, the density, molecular weight, and hydrogen bonding capabilities are reported for the synthesized compounds . Spectral and structural studies, including IR and NMR spectra, offer insights into the functional groups present and the electronic environment of the molecules . These properties are essential for predicting the behavior of the compound in various environments and for its identification and characterization.

Scientific Research Applications

Synthesis and Biocatalysis

  • Synthesis of Trisubstituted 4-Aminopiperidines : 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile was used in the synthesis of novel 4-aminopiperidines, demonstrating potential as PAF-receptor antagonists. This synthesis pathway showcased the versatility of the compound in producing primary amines from β-amino ester or nitrile, a pivotal step in the process (Benmehdi et al., 2008).

  • Preparation of Mammalian Metabolites : The compound has been used in the field of drug metabolism, where it facilitated the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This process involved microbial-based biocatalytic systems, highlighting the compound's role in generating metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

Antimicrobial and Antibacterial Properties

  • Antibacterial Activity of Thiophenes : Research has explored the antibacterial activities of derivatives of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. Specifically, the compound was utilized in synthesizing thiophene derivatives, which were then assessed for their antibacterial properties, offering insights into its potential for combating bacterial infections (Al-Adiwish et al., 2012).

  • Synthesis of Azole Derivatives for Antibacterial Use : The compound was also a precursor in the synthesis of azole derivatives, which showed promising antibacterial activity. This work provides a foundation for future applications of these compounds in medical and pharmaceutical contexts (Tumosienė et al., 2012).

  • Antimicrobial Activities of Indole Derivatives : It has been used in the synthesis of a range of heterocyclic substances, including indole derivatives with significant antimicrobial activities. This research emphasized the compound's role in producing substances with potential applications in combating microbial infections (Behbehani et al., 2011).

Electronic and Optoelectronic Devices

  • Electronic Response in MIS Diodes : The compound, specifically Disperse Orange-25, has been utilized in Metal-Insulator-Semiconductor (MIS) diodes. The research revealed that altering the gravity acceleration during the fabrication process significantly influenced the diode's electrical response, indicating the compound's potential in electronic and optoelectronic device fabrication (Moiza et al., 2015).

Polymorphic Studies and Pharmaceutical Research

  • Polymorphic Forms in Pharmaceuticals : The compound has been involved in studies characterizing polymorphic forms of pharmaceutical compounds, highlighting the importance of detailed structural analysis in pharmaceutical development and quality control (Vogt et al., 2013).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-15(8-4-7-14)13-6-5-12(10-16)11(2)9-13/h5-6,9-10H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXVKMVZEXXUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059503
Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

CAS RN

119-97-1
Record name 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(ethyl(4-formyl-3-methylphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl(4-formyl-3-methylphenyl)amino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.